

Synthesis of 5-Aminopyridine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminopyridine-2-carboxylic acid

Cat. No.: B014829

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Introduction

5-Aminopyridine-2-carboxylic acid, also known as 5-aminopicolinic acid, is a pivotal intermediate in the development of pharmaceuticals and functional materials. Its unique bifunctional nature, possessing both a basic amino group and an acidic carboxylic acid group on a pyridine scaffold, makes it a versatile building block for synthesizing a wide array of complex molecules. This technical guide provides an in-depth overview of the primary synthetic pathways to **5-Aminopyridine-2-carboxylic acid**, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in its effective production.

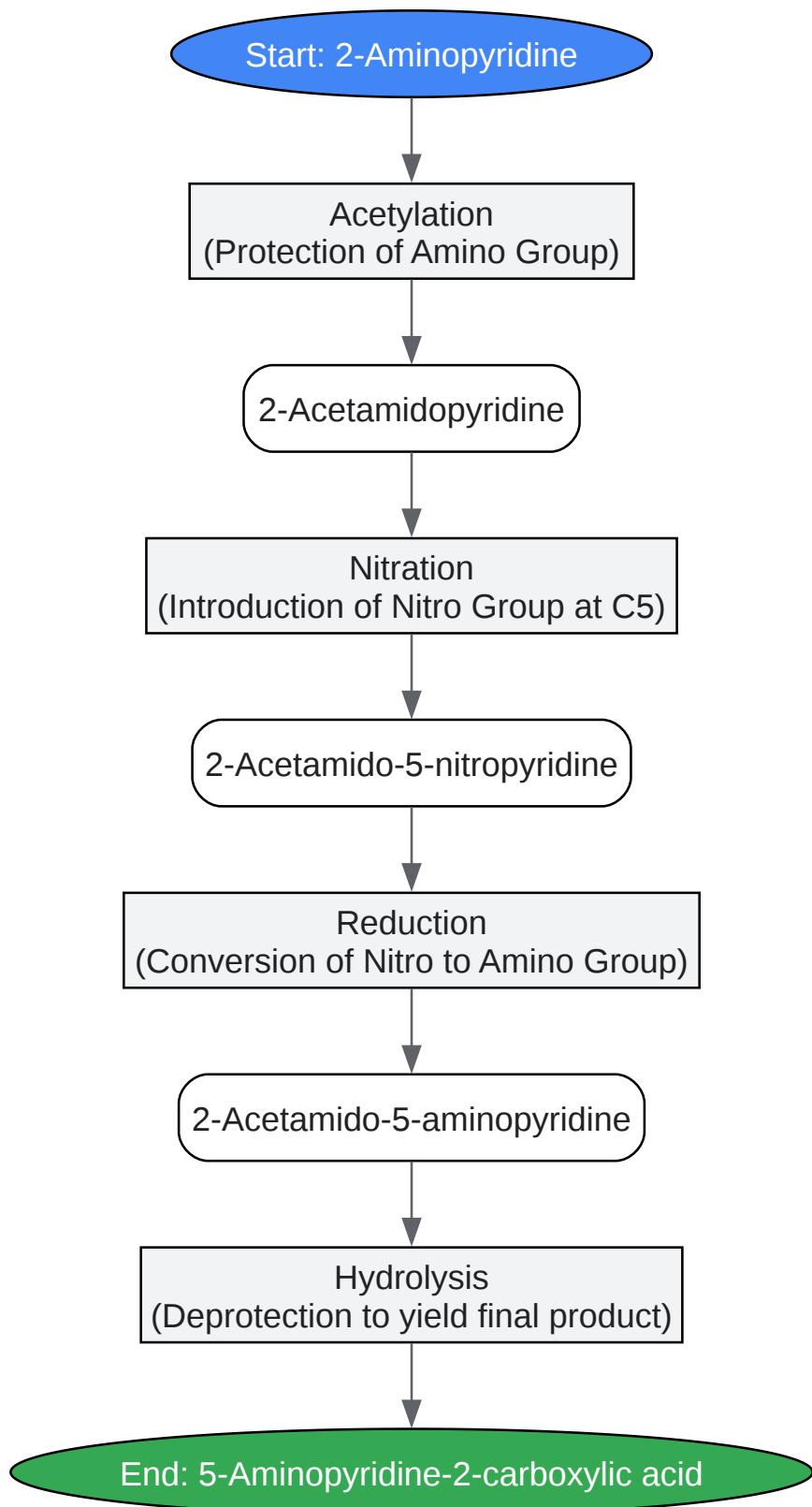
Key Synthetic Pathways

Two principal synthetic routes have been established for the preparation of **5-Aminopyridine-2-carboxylic acid**. The first is a multi-step synthesis commencing from the readily available 2-aminopyridine. The second pathway involves the hydrolysis of the corresponding nitrile, 5-amino-2-cyanopyridine.

Pathway 1: Synthesis from 2-Aminopyridine

This pathway involves a four-step sequence: acetylation of the amino group, nitration at the 5-position, reduction of the nitro group, and subsequent hydrolysis of the acetyl group to yield the final product. The initial acetylation serves to protect the amino group and direct the subsequent electrophilic nitration.

Logical Workflow for Pathway 1



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Caption: Workflow for the synthesis of **5-Aminopyridine-2-carboxylic acid** from 2-aminopyridine.

Quantitative Data for Pathway 1

Step	Reaction	Key Reagents	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Acetylation	Acetic anhydride	45	2.5	96.3	[1][2]
2	Nitration	Fuming HNO ₃ , H ₂ SO ₄	60	2	88.4	[1]
3	Reduction	Hydrazine hydrate, Pd/C	80	3.5	93.3	[1]
4	Hydrolysis	NaOH (aq)	80	2	~95 (estimated)	[1]

Detailed Experimental Protocols for Pathway 1

Step 1: Synthesis of 2-Acetamidopyridine (Acetylation)[1][3]

- To a reaction vessel, add 2-aminopyridine (9.9 g, 0.105 mol).
- Add acetic anhydride (21 mL, 0.223 mol) to the vessel.
- Heat the mixture to 45°C and maintain for 2.5 hours with stirring.
- After the reaction is complete, cool the mixture and pour it into ice water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-acetamidopyridine.

Step 2: Synthesis of 2-Acetamido-5-nitropyridine (Nitration)[1][4]

- In a flask, add concentrated sulfuric acid (113 mL).
- Carefully add 2-acetamidopyridine (13.6 g, 0.1 mol) to the sulfuric acid while cooling in an ice bath.
- Slowly add fuming nitric acid (14.6 mL) dropwise, maintaining the temperature below 10°C.
- After the addition is complete, warm the reaction mixture to 60°C and stir for 2 hours.
- Pour the reaction mixture onto crushed ice.
- Filter the resulting precipitate, wash with cold water, and dry to yield 2-acetamido-5-nitropyridine.

Step 3: Synthesis of 2-Acetamido-5-aminopyridine (Reduction)[\[1\]](#)[\[3\]](#)

- In a round-bottom flask, dissolve 2-acetamido-5-nitropyridine (4.53 g, 0.025 mol) in ethanol (40 mL).
- Add a catalytic amount of 10% Palladium on carbon (Pd/C) (0.6 g).
- Heat the mixture to 80°C.
- Add hydrazine hydrate (2.94 g, 0.059 mol) dropwise.
- Maintain the reaction at 80°C for 3.5 hours.
- After completion, filter the hot solution through celite to remove the catalyst.
- Evaporate the solvent to obtain 2-acetamido-5-aminopyridine.

Step 4: Synthesis of **5-Aminopyridine-2-carboxylic acid** (Hydrolysis)[\[1\]](#)

Note: This protocol is based on the hydrolysis of a similar compound, 2-acetamido-5-fluoropyridine, and is expected to be effective for 2-acetamido-5-aminopyridine.

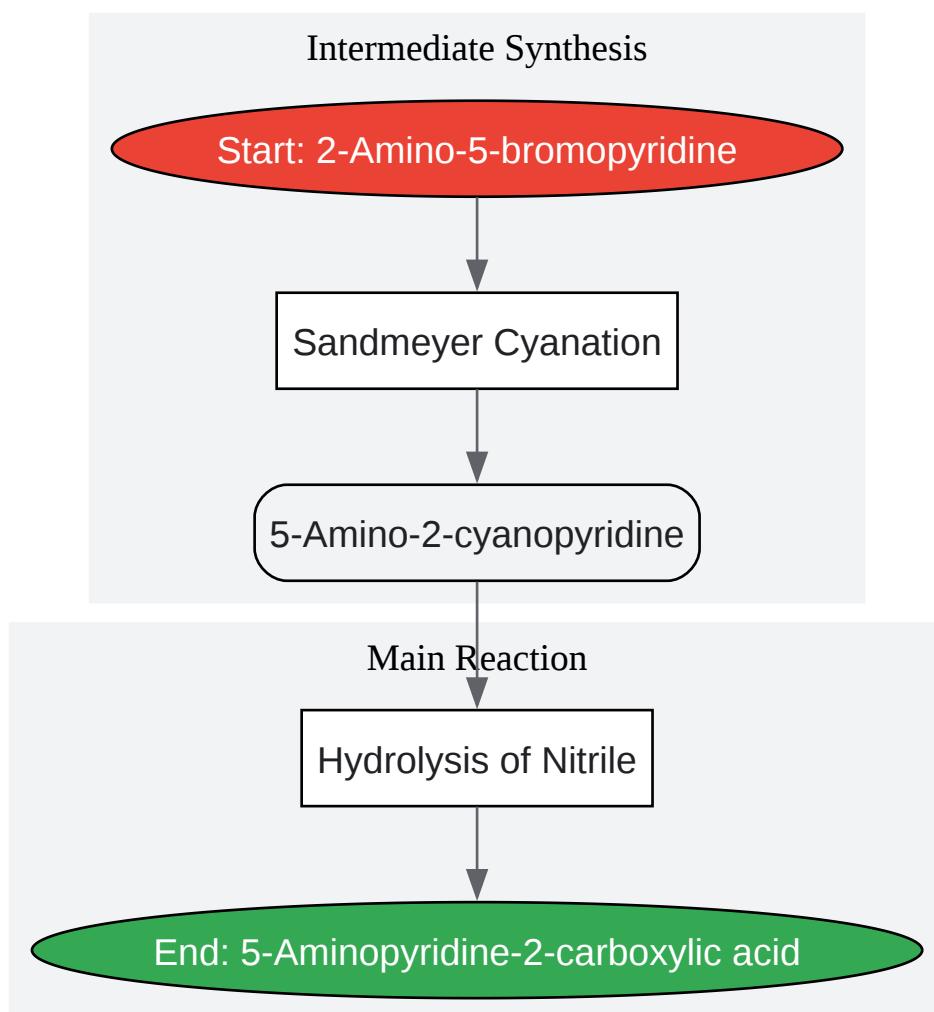
- Dissolve 2-acetamido-5-aminopyridine (e.g., 6 g) in a 20% aqueous solution of sodium hydroxide (NaOH) (5 g NaOH in 20 mL water).

- Heat the mixture to 80°C and maintain for 2 hours with stirring.
- Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain **5-Aminopyridine-2-carboxylic acid**.

Pathway 2: Synthesis from 5-Amino-2-cyanopyridine

This more direct route involves the hydrolysis of the nitrile group of 5-amino-2-cyanopyridine to a carboxylic acid. The starting material, 5-amino-2-cyanopyridine, can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.

Logical Workflow for Pathway 2

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Caption: Workflow for the synthesis of **5-Aminopyridine-2-carboxylic acid** from 5-Amino-2-cyanopyridine.

Quantitative Data for Pathway 2

Step	Reaction	Key Reagents	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Sandmeyer Cyanation	CuCN	Variable	Variable	Moderate to Good	[5]
2	Hydrolysis	H ₂ SO ₄ , H ₂ O	90-100	4	~100	[6]

Detailed Experimental Protocols for Pathway 2

Step 1: Synthesis of 5-Amino-2-cyanopyridine (Sandmeyer Cyanation - General Procedure)[\[5\]](#)

Note: A specific protocol for the cyanation of 2-amino-5-bromopyridine was not found, so a general Sandmeyer reaction procedure is provided.

- Dissolve 2-amino-5-bromopyridine in an aqueous acidic solution (e.g., H_2SO_4 or HCl).
- Cool the solution to 0-5°C in an ice bath.
- Add a solution of sodium nitrite (NaNO_2) dropwise to form the diazonium salt.
- In a separate vessel, prepare a solution of copper(I) cyanide (CuCN).
- Slowly add the cold diazonium salt solution to the CuCN solution.
- Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.
- Neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude product by chromatography or recrystallization to obtain 5-amino-2-cyanopyridine.

Step 2: Synthesis of **5-Aminopyridine-2-carboxylic acid** (Hydrolysis)[\[6\]](#)

- In a high-pressure vessel, place a solution of 5-amino-2-cyanopyridine (10.0 g, 83.9 mmol) in sulfuric acid (50 mL).
- Heat the vessel to 90°C for 2 hours.
- Add water (100 mL) to the mixture and continue heating at 100°C for an additional 2 hours.
- Pour the resulting orange solution over a mixture of ice and water and stir for 15 minutes, which will cause a pale beige solid to precipitate.
- Filter the solid, wash with cold water, and dry under vacuum overnight to yield **5-Aminopyridine-2-carboxylic acid**.

Conclusion

Both presented pathways offer viable methods for the synthesis of **5-Aminopyridine-2-carboxylic acid**. The choice of route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for handling specific reagents and reaction conditions. Pathway 1 is a well-established route for substituted pyridines, while Pathway 2 offers a more direct conversion if the cyanopyridine intermediate is accessible. The provided protocols and data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

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